- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic AcidMolecules, 2022, 27(7),,
Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)
![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://it.kuujia.com/scimg/cas/911040-42-1x500.png)
911040-42-1 structure
Nome del prodotto:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
Numero CAS:911040-42-1
MF:C12H13NOS2
MW:251.367720365524
MDL:MFCD24848824
CID:4524529
PubChem ID:25215307
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone
- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)
- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)
- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
- E75013
- SCHEMBL2525355
- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
- CS-0097412
- 911040-42-1
- BS-47486
-
- MDL: MFCD24848824
- Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
- Chiave InChI: SHIOICUNOVAZNH-LLVKDONJSA-N
- Sorrisi: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C
Proprietà calcolate
- Massa esatta: 251.04385639g/mol
- Massa monoisotopica: 251.04385639g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 287
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.7Ų
- XLogP3: 2.8
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1232292-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 250mg |
$27.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |
911040-42-1 | 98% | 5g |
¥7693 | 2023-09-07 | |
Ambeed | A1232292-1g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 1g |
$107.0 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |
911040-42-1 | 98% | 100mg |
¥344.70 | 2022-11-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |
911040-42-1 | 98% | 100mg |
¥587 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 5g |
¥9576.00 | 2023-09-15 | |
Chemenu | CM541333-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 96% | 250mg |
$52 | 2023-01-09 | |
Enamine | EN300-12028485-1.0g |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |
911040-42-1 | 95% | 1.0g |
$0.0 | 2022-12-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 250mg |
¥210.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |
911040-42-1 | 97% | 1g |
¥678.00 | 2023-09-15 |
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C
1.3 0 °C; 0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C
1.3 0 °C; 0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer CellsAngewandte Chemie, 2018, 57(48), 15832-15835,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolideTetrahedron: Asymmetry, 2012, 23(5), 381-387,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Total synthesis and structural validation of cyclodepsipeptides solonamide A and BTetrahedron, 2014, 70(42), 7721-7732,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Stereoselective total synthesis of stagonolide-CTetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197,
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Letteratura correlata
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone) Prodotti correlati
- 1803865-23-7(1-(4-Bromo-3-cyanophenyl)-3-bromopropan-1-one)
- 133593-76-7(Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide)
- 1482374-15-1(3-(2-chloro-4-fluorophenyl)methylpiperidin-3-ol)
- 1005104-08-4(5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one)
- 2229608-60-8(3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile)
- 2411299-03-9(N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide)
- 133113-04-9(3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)
- 2169428-13-9(2-cyclopropyl(hydroxy)methyl-1,3-thiazole-5-carbaldehyde)
- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Purezza:99%
Quantità:5g
Prezzo ($):481.0